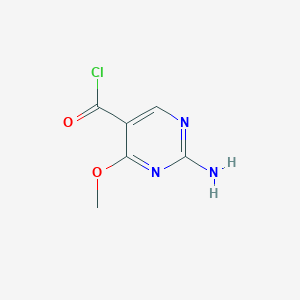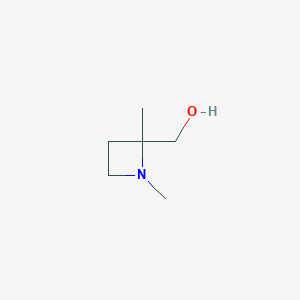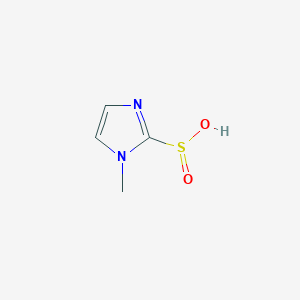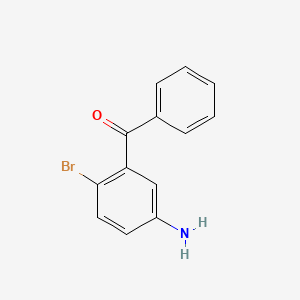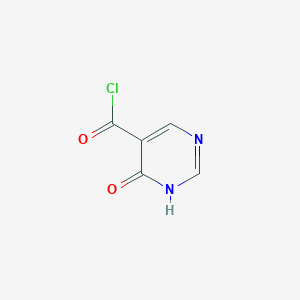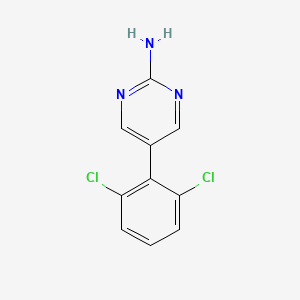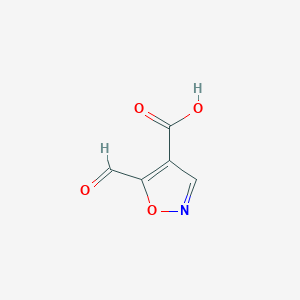
5-Formylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formylisoxazole-4-carboxylic acid: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [2+3] cycloaddition reaction, where nitrile oxides react with olefins to form isoxazole derivatives . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions: 5-Formylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 5-Carboxyisoxazole-4-carboxylic acid.
Reduction: 5-Hydroxymethylisoxazole-4-carboxylic acid.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Formylisoxazole-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antiviral, and anticancer properties. These compounds are being researched for their potential use in developing new therapeutic agents .
Industry: In the agrochemical industry, isoxazole derivatives are used in the synthesis of herbicides and pesticides. The compound’s ability to undergo various chemical transformations makes it a versatile building block in industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Formylisoxazole-4-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function .
Comparación Con Compuestos Similares
- 5-Methylisoxazole-4-carboxylic acid
- 4-Trifluoromethylisoxazole
- Isoxazole-4-carboxylic acid
Comparison: 5-Formylisoxazole-4-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and biological activity. Compared to 5-Methylisoxazole-4-carboxylic acid, the formyl group in this compound allows for additional chemical transformations, making it more versatile in synthetic applications .
Propiedades
Fórmula molecular |
C5H3NO4 |
|---|---|
Peso molecular |
141.08 g/mol |
Nombre IUPAC |
5-formyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3NO4/c7-2-4-3(5(8)9)1-6-10-4/h1-2H,(H,8,9) |
Clave InChI |
JIQFFIOPGDVJNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NOC(=C1C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13110391.png)
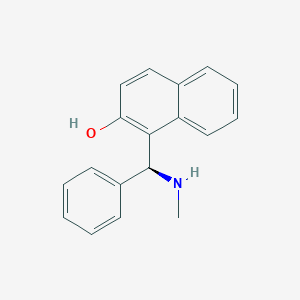
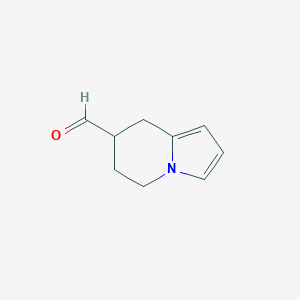
![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)
![2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13110405.png)
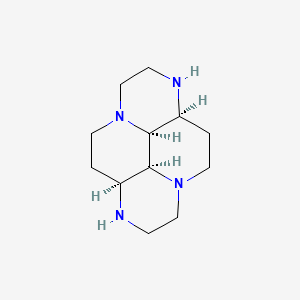
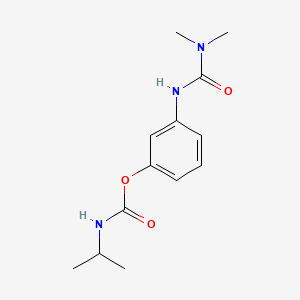
![7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110417.png)
